
(2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione is a complex organophosphorus compound It is characterized by the presence of a phosphanethione group bonded to a diphenylmethylidene moiety and a 2,6-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione typically involves the reaction of 2,6-dimethylphenyl derivatives with diphenylmethylidene phosphine. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and optimization of reaction conditions to maximize efficiency and minimize waste. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphanethione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted organophosphorus compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for organic synthesis .
Biology
Its ability to form stable complexes with biological molecules makes it useful for probing biochemical pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific molecular pathways .
Industry
Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes .
Mécanisme D'action
The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organophosphorus compounds such as triphenylphosphine, diphenylphosphine, and phenylphosphine. These compounds share structural similarities but differ in their reactivity and applications .
Uniqueness
What sets (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione apart is its unique combination of a phosphanethione group with a diphenylmethylidene moiety and a 2,6-dimethylphenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89982-82-1 |
|---|---|
Formule moléculaire |
C21H19PS |
Poids moléculaire |
334.4 g/mol |
InChI |
InChI=1S/C21H19PS/c1-16-10-9-11-17(2)20(16)22(23)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3 |
Clé InChI |
HEJTUDBQFSWQBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)P(=C(C2=CC=CC=C2)C3=CC=CC=C3)=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


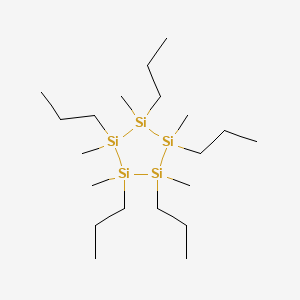
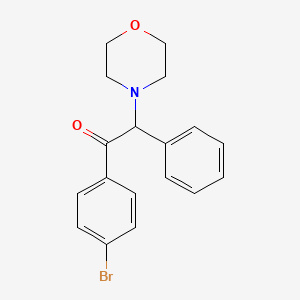

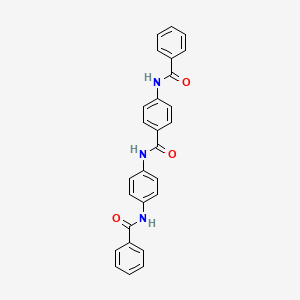
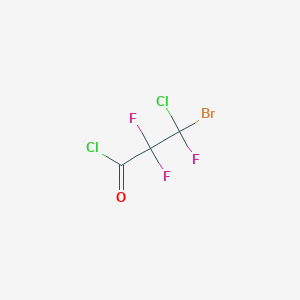
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
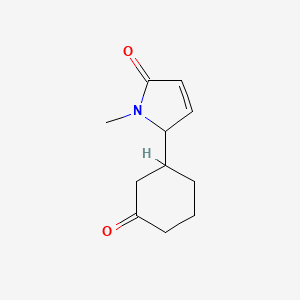
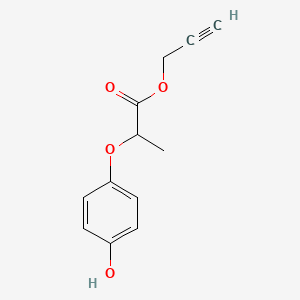
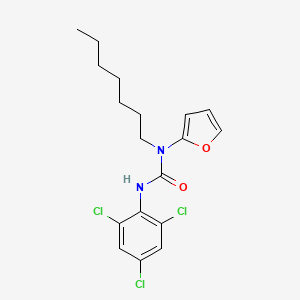
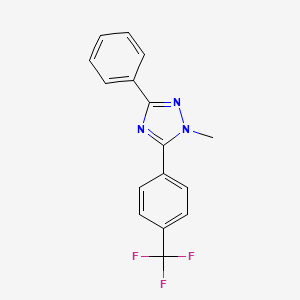
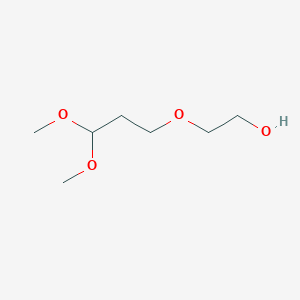

![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
